molecular formula C4H2BrClS B1265590 2-Bromo-5-chlorothiophene CAS No. 2873-18-9

2-Bromo-5-chlorothiophene

Cat. No. B1265590
CAS RN: 2873-18-9
M. Wt: 197.48 g/mol
InChI Key: ZFAJPWYXLYGUJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-5-chlorothiophene and its derivatives involves selective arylations, showcasing the compound's ability to undergo Suzuki cross-coupling reactions. This process results in the formation of 2,5-bisarylthiophenes, which have been further explored for their molecular structures and potential biological activities (Rasool et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-chlorothiophene derivatives has been investigated using Density Functional Theory (DFT) studies and X-ray analysis. These studies provide insights into the geometric parameters of these molecules, comparing theoretical predictions with experimental results. This detailed structural analysis is crucial for understanding the compound's reactivity and properties (Rasool et al., 2016).

Chemical Reactions and Properties

2-Bromo-5-chlorothiophene participates in various chemical reactions, leading to the synthesis of compounds with significant antibacterial and antioxidant activities. The ability of these compounds to scavenge bacteria and exhibit antioxidant properties at specific concentrations has been demonstrated, highlighting the chemical versatility and potential applicability of 2-Bromo-5-chlorothiophene derivatives in the field of medicinal chemistry (Rasool et al., 2016).

Scientific Research Applications

Electrochemical Reduction

The electrochemical reduction of 2-bromo-5-chlorothiophene has been extensively studied. Walker et al. (2018) demonstrated that at silver cathodes in dimethylformamide, this compound undergoes a two-electron cleavage of the carbon-bromine bond to produce 2-chlorothiophene as the major product. This process is accompanied by minor products arising from a halogen dance, highlighting the complex electrochemical behavior of this compound (Walker, Martin, Mubarak, & Peters, 2018).

Electronic Structure and Substituent Effects

Tong et al. (2010) investigated the electronic structure and substituent effects in 2-bromo-5-chlorothiophene. Using photoelectron spectroscopy and theoretical methods, they determined that the outermost electrons reside mainly in the thiophene ring. This analysis is crucial for understanding the electronic effects of donor or acceptor substituent groups and their impact on reactivity (Tong, Ma, Ge, Wang, & Wang, 2010).

Photodissociation Dynamics

Kawade et al. (2012) conducted a study on the photodissociation dynamics of 2-bromo-5-chlorothiophene using a supersonic molecular beam. They determined translational energy distributions and recoil anisotropy parameters, providing insights into the dissociation mechanisms of this halogen-substituted thiophene (Kawade, Saha, Upadhyaya, Kumar, Naik, & Bajaj, 2012).

Grignard Reaction

The Grignard reaction of 2-bromo-5-chlorothiophene has been explored as a route to synthesize substituted thiophenes. Gronowitz and Pettersson (1976) demonstrated its use in creating thiophene magnesium halide, which is a precursor for various thiophene derivatives (Gronowitz & Pettersson, 1976).

Synthesis of Fluorothiophene

Kassmi et al. (1994) described a method for synthesizing 3-fluorothiophene from 2-bromo-5-chlorothiophene. This process involves nucleophilic aromatic substitution and subsequent reactions, highlighting its utility in synthesizing fluorinated thiophene derivatives (Kassmi, Fache, & Lemaire, 1994).

Catalytic Applications

The palladium-catalyzed direct 5-arylation of halothiophene derivatives, including 2-bromo-5-chlorothiophene, has been reported by Beydoun and Doucet (2011). This method facilitates the synthesis of polyfunctionalized arylated thiophenes in a single step, showcasing its potential in catalytic applications (Beydoun & Doucet, 2011).

Safety And Hazards

2-Bromo-5-chlorothiophene is classified as a combustible liquid (Category 4, H227) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-5-chlorothiophene
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InChI

InChI=1S/C4H2BrClS/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZFAJPWYXLYGUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClS
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DSSTOX Substance ID

DTXSID70182887
Record name 2-Bromo-5-chlorothiophene
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Molecular Weight

197.48 g/mol
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Physical Description

Clear light yellow or pink-orange liquid; [Acros Organics MSDS]
Record name 2-Bromo-5-chlorothiophene
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Product Name

2-Bromo-5-chlorothiophene

CAS RN

2873-18-9
Record name 2-Bromo-5-chlorothiophene
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Record name 2-Bromo-5-chlorothiophene
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Record name 2-Bromo-5-chlorothiophene
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Record name 2-bromo-5-chlorothiophene
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Record name 2-BROMO-5-CHLOROTHIOPHENE
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Synthesis routes and methods

Procedure details

By a procedure similar to that described in Example 3, at a temperature of 480° C, from 2-chloro-5-bromothiophene and hydrogen sulphide taken in the molar ratio of 2:1 respectively, di(2-chloro-5-thienyl)sulphide is obtained in the quantity of 17 percent by weight with respect to the starting quantity and 30 percent by weight for the reacted 2-chloro-5-bromothiophene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
N Rasool, A Kanwal, T Rasheed, Q Ain… - International journal of …, 2016 - mdpi.com
… Therefore, in this report, we extend the utilization of aryl chlorides and bromides by reporting the selective Suzuki coupling reactions of 2-bromo-5-chlorothiophene with various electron …
Number of citations: 19 www.mdpi.com
S GRONOWITZ, B HOLM - Acta Chem. Scand. B, 1976 - actachemscand.org
… After 5 h reflux in acetic acid with one equivalent of NOS, 39 % of 2-bromo-5-chlorothiophene, ll % of 2,3,5-tribromothiophene, 5 % of 2,5-dichlorothiophene, and 44 % of a mixture of at …
Number of citations: 21 actachemscand.org
BA Walker, ET Martin, MS Mubarak… - Journal of Electroanalytical …, 2018 - Elsevier
… involvement of the halogen dance in the electrochemical reduction of halogenated thiophenes, we have undertaken the present study of the reductions of 2-bromo-5-chlorothiophene, 3-…
Number of citations: 3 www.sciencedirect.com
S Tong, C Ma, M Ge, W Wang, D Wang - Journal of Molecular Structure, 2010 - Elsevier
… The third, fourth, fifth, and sixth bands of 2-bromo-5-chlorothiophene are attributed to the Br and Cl lone pairs. Similarly, the third and fourth bands of 2-bromo-5-methylthiophene, and …
Number of citations: 4 www.sciencedirect.com
MS Mubarak, DG Peters - The Journal of Organic Chemistry, 1996 - ACS Publications
… One product of the electrolytic reduction of 2-bromo-5-chlorothiophene was found to have a chromatographic retention time just slightly shorter than that of 3-bromo-2-chlorothiophene; …
Number of citations: 23 pubs.acs.org
BDN Rao, JD Baldeschwieler, JM Anderson - Physical Review, 1965 - APS
… of relaxation and coherence eGects of nuclear magnetic double resonance' is applied to the spectra of 2-bromo-5-chlorothiophene … The proton relaxation in 2-bromo-5-chlorothiophene …
Number of citations: 21 journals.aps.org
M Kawade, A Saha, HP Upadhyaya… - The Journal of …, 2012 - ACS Publications
… , namely, 2-chlorothiophene and 2-bromo-5-chlorothiophene, has been studied in a … For 2-bromo-5-chlorothiophene, we have observed only one component for Cl, Cl*, Br, and …
Number of citations: 11 pubs.acs.org
W Anderson - Physical Review, 1956 - APS
… The molecule 2-bromo-5-chlorothiophene is of this type and its spectrum under conditions of low radiofrequency 6elds has been previously investigated.'Interesting modi6cations of this …
Number of citations: 86 journals.aps.org
L Wen, SC Rasmussen - Journal of Chemical Crystallography, 2007 - Springer
Using new nitration protocols, we have been able to efficiently dinitrate 2,5-dihalothiophenes with yields of ∼80–95%. The resulting products 2,5-dibromo-3,4-dinitrothiophene (1), 2,5-…
Number of citations: 33 link.springer.com
GB Bachman, LV Heisey - Journal of the American Chemical …, 1948 - ACS Publications
The desirable polymerization and copolymerization characteristics of the chlorinated styrenes3 and alpha-methylstyrenes2b have suggested study-ing their analogs in the thiophene …
Number of citations: 43 pubs.acs.org

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